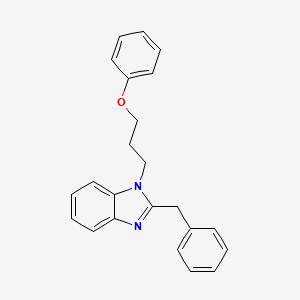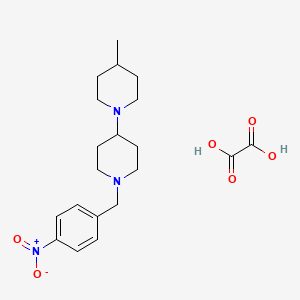![molecular formula C20H29BrN2O5 B3970514 4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970514.png)
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
説明
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.
科学的研究の応用
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. In addition, this compound has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and methamphetamine. The compound has also been studied for its potential use in the treatment of chronic pain, as it has been shown to reduce pain in animal models.
作用機序
The exact mechanism of action of 4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate is not fully understood, but it is believed to act as an antagonist at the dopamine D3 receptor and as a partial agonist at the serotonin 5-HT1A receptor. The compound has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
実験室実験の利点と制限
4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has several advantages for use in lab experiments. The compound has been shown to be highly selective for the dopamine D3 receptor and has minimal affinity for other receptors. This makes it a useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological conditions. However, this compound has some limitations, including its relatively low potency and the fact that it is not highly soluble in water.
将来の方向性
There are several future directions for research on 4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate. One area of interest is the potential use of the compound in the treatment of drug addiction. Further research is needed to determine the optimal dosing and administration of this compound for this indication. Another area of interest is the potential use of this compound in the treatment of chronic pain. Additional studies are needed to determine the safety and efficacy of the compound in human subjects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects, and has been investigated for its potential use in the treatment of drug addiction and chronic pain. While the exact mechanism of action of this compound is not fully understood, the compound has been shown to act as an antagonist at the dopamine D3 receptor and as a partial agonist at the serotonin 5-HT1A receptor. Further research is needed to fully understand the potential therapeutic applications of this compound and to determine its optimal dosing and administration for various indications.
特性
IUPAC Name |
4-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O.C2H2O4/c1-14-11-21(12-15(2)22-14)18-6-8-20(9-7-18)13-16-4-3-5-17(19)10-16;3-1(4)2(5)6/h3-5,10,14-15,18H,6-9,11-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVSARSTRLJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3970431.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B3970443.png)
![2-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B3970448.png)



![N-allyl-2-(1-methyl-1H-benzimidazol-2-yl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B3970479.png)
![2-[(3,4-dichlorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3970483.png)
![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinamine oxalate](/img/structure/B3970496.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3970506.png)
![1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970509.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B3970521.png)
![6-(4-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide](/img/structure/B3970522.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970539.png)